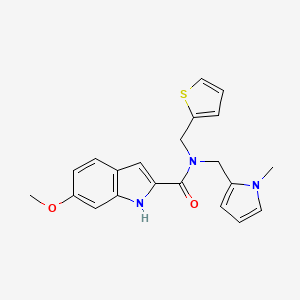

6-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 6-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide is a derivative of indole, which has gained attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- IUPAC Name: this compound

- Molecular Formula: C₁₈H₁₈N₂O₂S

- Molecular Weight: 342.41 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The indole moiety is known for its role in modulating multiple signaling pathways, including those involved in cancer cell proliferation and apoptosis.

Key Mechanisms:

- Tubulin Polymerization Inhibition: Similar compounds have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

- Anti-inflammatory Activity: Indole derivatives often exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response .

- Antimicrobial Properties: The presence of the thiophene ring may enhance the compound's ability to combat bacterial and fungal infections by disrupting cell wall synthesis or function.

Anticancer Activity

A series of studies have evaluated the anticancer potential of indole derivatives. For instance, a related compound demonstrated significant inhibitory effects on tubulin assembly with an IC50 value of 2.12 µM against cancer cell lines . This suggests that our compound may exhibit similar or enhanced activities due to structural modifications.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| e19 | Tubulin Assembly | 2.12 | |

| 6-Methoxy Derivative | Cancer Cell Lines | TBD | Current Study |

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties have indicated that compounds within this class possess varying degrees of activity against pathogens such as Staphylococcus aureus and Candida albicans. For example, modifications on the indole structure were linked to improved activity against MRSA strains .

Case Study 1: Anticancer Efficacy

In a study evaluating indole derivatives, one compound was found to induce apoptosis in HeLa cells through G2/M phase arrest and disruption of microtubule networks. This highlights the potential for our target compound to exhibit similar mechanisms due to its structural analogies .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of indole derivatives against various pathogens. The results indicated that certain structural features significantly enhance activity against resistant strains, suggesting that our compound could be optimized for better efficacy in treating infections .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound has been investigated for its biological activity, particularly in the context of drug development.

Anticancer Activity : Recent studies have demonstrated that derivatives of indole compounds, including those similar to 6-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide, exhibit promising anticancer properties. For instance, molecular docking studies suggest that such compounds can effectively bind to cancer-related proteins, inhibiting their function and leading to reduced tumor growth .

Antimicrobial Properties : The compound has also shown potential as an antimicrobial agent. Research indicates that indole derivatives can disrupt bacterial cell membranes, making them effective against various pathogens, including resistant strains . The structure of this compound allows for interactions with bacterial proteins that are crucial for survival.

Material Science Applications

In materials science, the unique properties of this compound make it suitable for developing new materials with specific functionalities.

Nonlinear Optical Properties : The compound's structure suggests potential applications in nonlinear optics (NLO). Research has indicated that indole derivatives can serve as effective NLO materials due to their ability to generate second-order nonlinear optical responses. This property is essential for applications in photonic devices and telecommunications .

Fluorescent Chemosensors : Another promising application is in the development of fluorescent chemosensors. The ability of the compound to selectively bind metal ions can be harnessed for imaging applications in biological systems. Studies have shown that such sensors can provide real-time monitoring of metal ion concentrations in living cells, which is crucial for understanding various physiological processes .

Case Studies

Several case studies highlight the effectiveness and versatility of this compound:

Propiedades

IUPAC Name |

6-methoxy-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-23-9-3-5-16(23)13-24(14-18-6-4-10-27-18)21(25)20-11-15-7-8-17(26-2)12-19(15)22-20/h3-12,22H,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQSSUBSKPCCKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.